![molecular formula C23H33NOSi B13396181 (2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)
(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a diphenylmethyl group and a triethylsilyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diphenylmethyl Group: This step often involves the use of diphenylmethanol or its derivatives in the presence of a strong base or acid catalyst.
Protection with Triethylsilyl Group: The triethylsilyl group is introduced using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, acids, bases, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[Diphenylmethyl]pyrrolidine: Lacks the triethylsilyl group, which can affect its reactivity and applications.
(2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the triethylsilyl group in (2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine provides unique steric and electronic properties that can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific applications in asymmetric synthesis and catalysis.
Propriétés
IUPAC Name |
[diphenyl(pyrrolidin-2-yl)methoxy]-triethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-4-26(5-2,6-3)25-23(22-18-13-19-24-22,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,22,24H,4-6,13,18-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUYVBRWOKYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
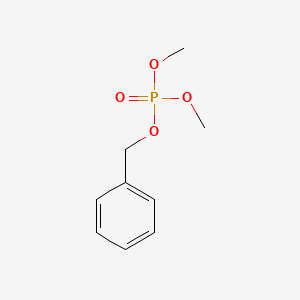
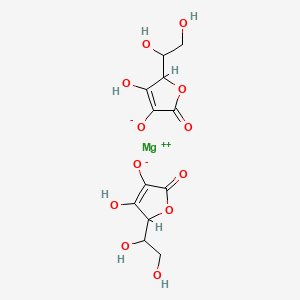
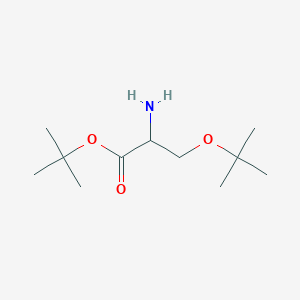
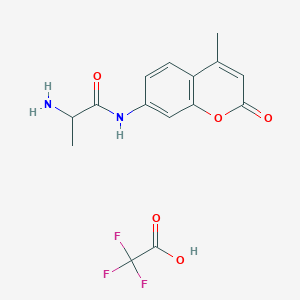
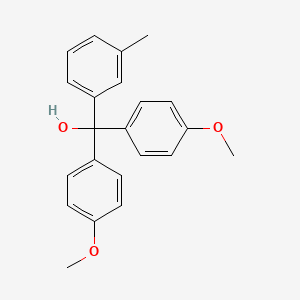
![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
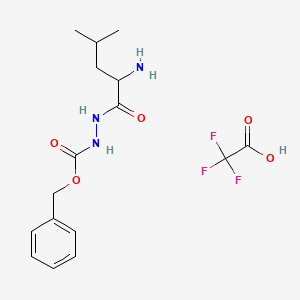
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)

![sodium;4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13396173.png)
![N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)

